molecular formula C11H9F3O3 B2867007 Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate CAS No. 1226460-04-3

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate

Cat. No.: B2867007
CAS No.: 1226460-04-3
M. Wt: 246.185
InChI Key: MIVYMUINRMQQIT-QPJJXVBHSA-N
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Description

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate is an organic compound with the molecular formula C11H9F3O3. It is known for its trifluoromethoxy group attached to a phenyl ring, which is further connected to an acrylate moiety. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The acrylate moiety can undergo polymerization reactions, contributing to its utility in material science .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(trifluoromethyl)phenyl]acrylate
  • Methyl 3-[4-(methoxy)phenyl]acrylate
  • Methyl 3-[4-(fluoro)phenyl]acrylate

Uniqueness

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Biological Activity

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate (CAS Number: 1226460-04-3) is an organofluorine compound notable for its unique trifluoromethoxy substituent on a phenyl ring, which significantly influences its biological activity and chemical reactivity. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry, its mechanism of action, and relevant case studies.

  • Chemical Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.19 g/mol
  • Melting Point : 43-45 °C
  • Boiling Point : Approximately 273.7 °C

The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. This property allows for better membrane permeability and bioavailability in pharmacological applications.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways .

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. In studies involving various aryl-urea derivatives, the presence of trifluoromethyl substitutions was correlated with enhanced antibacterial activity against pathogens such as Escherichia coli and Candida albicans. For instance, a related study demonstrated that derivatives with similar structural features showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against B. mycoides and E. coli .

Anticancer Activity

This compound has been investigated for its anticancer potential. Compounds structurally related to this acrylate have shown promising results in inhibiting cancer cell proliferation across various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the trifluoromethoxy group significantly influences the biological activity of related compounds. The electronic characteristics imparted by this group facilitate multipolar interactions with target proteins, enhancing the overall potency of the compounds .

Compound Activity Type IC50/MIC Values
Compound 7AnticancerIC50 = 44.4 μM (PACA2)
Compound 8AnticancerIC50 = 22.4 μM (PACA2)
Compound 9AntibacterialMIC = 4.88 µg/mL (B. mycoides)

Case Studies

  • Anticancer Efficacy : A study involving several aryl-urea derivatives containing trifluoromethoxy groups demonstrated significant cytotoxicity against multiple cancer cell lines. The down-regulation of key oncogenes such as EGFR and KRAS was observed in treated cells, indicating a potential mechanism for the observed anticancer effects .
  • Antimicrobial Resistance : In light of increasing antibiotic resistance, compounds like this compound are being explored for their ability to combat resistant strains of bacteria through novel mechanisms of action that differ from traditional antibiotics .

Properties

IUPAC Name

methyl (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-16-10(15)7-4-8-2-5-9(6-3-8)17-11(12,13)14/h2-7H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVYMUINRMQQIT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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